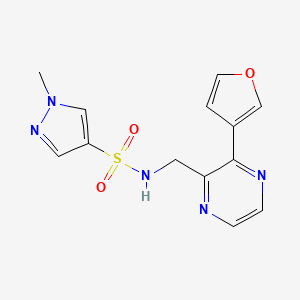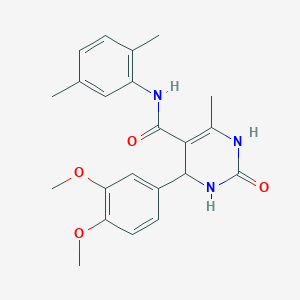
4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents attached to it, including 3,4-dimethoxyphenyl, 2,5-dimethylphenyl, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate pyrimidine base. The various substituents would then be added through a series of reactions, possibly including nucleophilic substitution, acylation, and methylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring forms the core of the molecule, with the various substituents attached at different positions .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the carboxamide group could make it a candidate for reactions such as hydrolysis, while the aromatic rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, and boiling point would be influenced by the presence and position of the various substituents .Scientific Research Applications
Novel Synthesis and Biological Applications
Research has been conducted on the synthesis of novel compounds with potential biological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has demonstrated significant anti-inflammatory and analgesic activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). This research indicates that structurally complex molecules, such as the one you're interested in, could be explored for similar pharmacological properties, excluding the aspects of drug use, dosage, and side effects as per the requirements.
Antimicrobial Properties
Compounds synthesized from structures similar to the query compound have been tested for their antimicrobial activities. The synthesis and antimicrobial activity of new pyridothienopyrimidines and related compounds reveal a promising approach to combating microbial infections (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002). Research in this area could be beneficial for developing new antimicrobial agents, highlighting a potential research application for the compound .
Antifungal and Anticancer Activities
Another area of research involves the synthesis of compounds with antifungal and anticancer activities. For instance, the creation of 6-aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides has shown promising results against Candida Albicans, indicating potential applications in antifungal drug development (T. M. Zamaraeva, T. F. Odegova, A. Fedotov, M. Tomilov, V. L. Gein, 2015). Additionally, compounds with a pyrazolopyrimidine structure have been evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing a method for developing novel anticancer therapies (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-12-6-7-13(2)16(10-12)24-21(26)19-14(3)23-22(27)25-20(19)15-8-9-17(28-4)18(11-15)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCTWRJZVRNIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2730072.png)
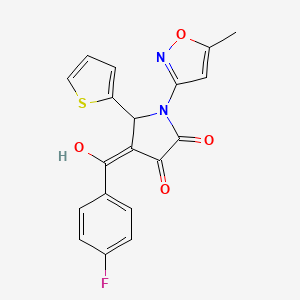

![4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2730077.png)
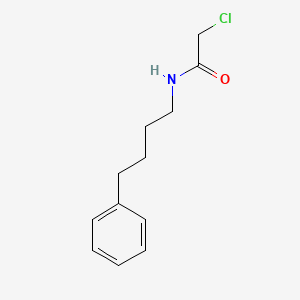
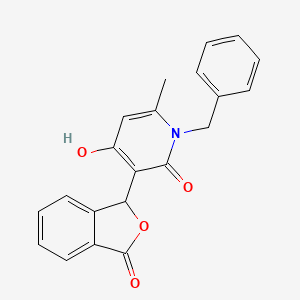
![2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2730082.png)
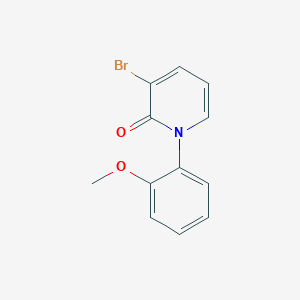
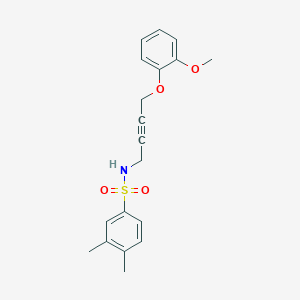

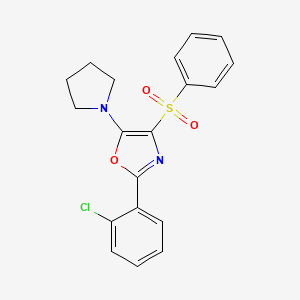
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-phenylethanediamide](/img/structure/B2730093.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2730094.png)
